

2,2-bis(4-chlorophenyl)acetonitrile CAS number and molecular weight.

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Compound of Interest

Compound Name: 2,2-bis(4-chlorophenyl)acetonitrile

Cat. No.: B1209525

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In-Depth Technical Guide: 2,2-bis(4-chlorophenyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-bis(4-chlorophenyl)acetonitrile, also known by its synonyms bis(p-chlorophenyl)acetonitrile and p,p'-DDCN, is an organochlorine compound with the CAS number 20968-04-1. This document provides a comprehensive overview of its chemical properties, and its known context within the metabolic pathways of the pesticide dichlorodiphenyltrichloroethane (DDT). Due to its status as a less-studied metabolite, publicly available information on its synthesis, detailed experimental protocols, and direct biological activity is limited. This guide synthesizes the available data and provides a framework for understanding this compound.

Chemical and Physical Data

The fundamental properties of **2,2-bis(4-chlorophenyl)acetonitrile** are summarized in the table below. It is important to note that while the molecular formula and weight are well-established, other physical properties are not readily available in the literature, reflecting the compound's limited characterization.

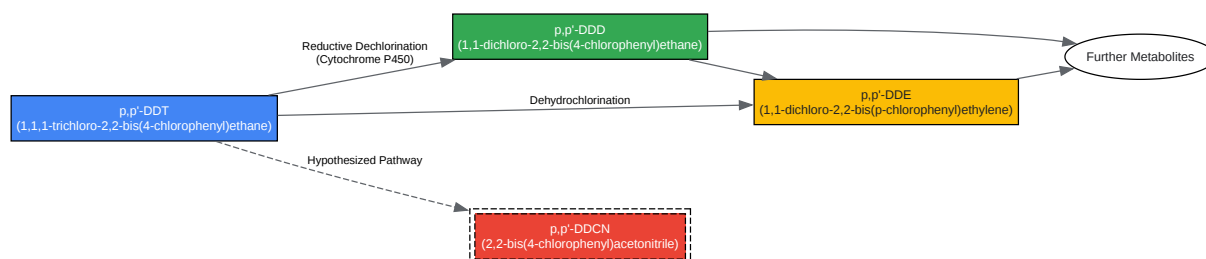
Property	Value	Reference
CAS Number	20968-04-1	
Molecular Formula	C ₁₄ H ₉ Cl ₂ N	
Molecular Weight	262.14 g/mol	
Synonyms	bis(p-chlorophenyl)acetonitrile, p,p'-DDCN	

Biological Relevance: A Metabolite of p,p'-DDT

The primary significance of **2,2-bis(4-chlorophenyl)acetonitrile** in the scientific literature is its identification as a metabolite of the well-known organochlorine pesticide, p,p'-DDT. The metabolism of p,p'-DDT is a complex process that leads to a variety of degradation products, with p,p'-DDE (1,1-dichloro-2,2-bis(p-chlorophenyl)ethylene) and p,p'-DDD (1,1-dichloro-2,2-bis(p-chlorophenyl)ethane) being the most extensively studied metabolites.[\[1\]](#)[\[2\]](#)

The metabolic conversion of p,p'-DDT is primarily initiated by cytochrome P450 enzymes.[\[1\]](#)[\[3\]](#) The major pathways involve reductive dechlorination to p,p'-DDD and dehydrochlorination to p,p'-DDE.[\[1\]](#)[\[3\]](#) While the precise enzymatic pathway leading to the formation of the nitrile derivative, p,p'-DDCN, is not well-documented in the available literature, it represents a potential, less-common biotransformation route.

Below is a diagram illustrating the established metabolic pathways of p,p'-DDT, providing a context for where the formation of **2,2-bis(4-chlorophenyl)acetonitrile** might occur.



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Metabolic Pathways of p,p'-DDT.

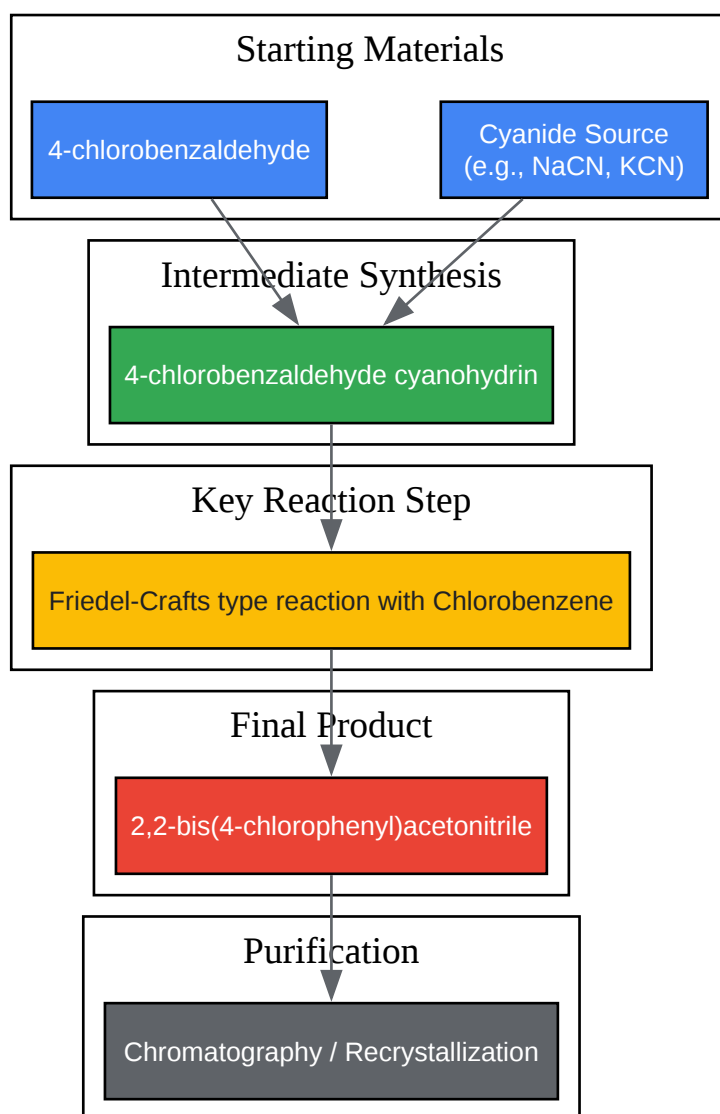
Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **2,2-bis(4-chlorophenyl)acetonitrile** is not readily available in peer-reviewed literature. However, general methods for the synthesis of related diphenylacetonitriles can provide a basis for a potential synthetic route. One such general method involves the condensation of a substituted phenylacetonitrile with an appropriate ethyl ester in the presence of a strong base.[4]

For the synthesis of the mono-substituted analogue, (4-chlorophenyl)acetonitrile, established protocols exist. One common method is the reaction of p-chlorobenzyl chloride with sodium cyanide.[5] A detailed procedure for a similar compound, p-methoxyphenylacetonitrile, involves the reaction of the corresponding anisyl chloride with sodium cyanide in anhydrous acetone, a method that has been successfully applied to the preparation of p-chlorophenylacetonitrile.[6]

Hypothetical Synthetic Workflow

Based on general synthetic strategies for related compounds, a possible approach to the synthesis of **2,2-bis(4-chlorophenyl)acetonitrile** could involve a multi-step process. The following diagram illustrates a logical, albeit hypothetical, workflow for its preparation.



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Hypothetical Synthesis Workflow.

Toxicological Information

There is a lack of specific toxicological data for **2,2-bis(4-chlorophenyl)acetonitrile** in the public domain. The toxicity of its parent compound, p,p'-DDT, and its major metabolites are well-documented. For instance, p,p'-DDE is known to be a potent androgen receptor antagonist.^[7] Given that p,p'-DDCN is a metabolite, it is plausible that it may exhibit biological activity, but further research is required to establish its toxicological profile.

Conclusion

2,2-bis(4-chlorophenyl)acetonitrile (CAS 20968-04-1) is a di-chlorinated derivative of phenylacetonitrile, primarily known as a metabolite of the pesticide p,p'-DDT. While its basic chemical identity is established, there is a significant lack of detailed information regarding its synthesis, physicochemical properties, specific metabolic pathways of formation, and toxicological effects. The information provided in this guide is based on the available scientific literature and is intended to serve as a foundational resource for researchers and professionals in the fields of chemistry and drug development. Further investigation is necessary to fully characterize this compound and its biological significance.

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